molecular formula C15H18N2O5 B10768845 Dimethyl 3-ethyl-3-(3-methylphenyl)-4-oxodiazetidine-1,2-dicarboxylate

Dimethyl 3-ethyl-3-(3-methylphenyl)-4-oxodiazetidine-1,2-dicarboxylate

Cat. No.: B10768845
M. Wt: 306.31 g/mol
InChI Key: HBHURSUORSLAHL-UHFFFAOYSA-N
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Description

Dimethyl 3-ethyl-3-(3-methylphenyl)-4-oxodiazetidine-1,2-dicarboxylate is a complex organic compound with a unique structure that includes a diazetidine ring

Preparation Methods

The synthesis of Dimethyl 3-ethyl-3-(3-methylphenyl)-4-oxodiazetidine-1,2-dicarboxylate typically involves multiple steps. The synthetic route often starts with the preparation of the diazetidine ring, followed by the introduction of the ethyl and methylphenyl groups. Reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing conditions for large-scale synthesis.

Chemical Reactions Analysis

Dimethyl 3-ethyl-3-(3-methylphenyl)-4-oxodiazetidine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Dimethyl 3-ethyl-3-(3-methylphenyl)-4-oxodiazetidine-1,2-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Dimethyl 3-ethyl-3-(3-methylphenyl)-4-oxodiazetidine-1,2-dicarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Dimethyl 3-ethyl-3-(3-methylphenyl)-4-oxodiazetidine-1,2-dicarboxylate can be compared with other similar compounds, such as:

    Dimethyl 3-ethyl-3-methylpentylmalonate: This compound has a similar ester functional group but lacks the diazetidine ring.

    3-Methyl-3-pentanol: This compound is a tertiary alcohol with a different structure but shares some chemical properties. The uniqueness of this compound lies in its diazetidine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H18N2O5

Molecular Weight

306.31 g/mol

IUPAC Name

dimethyl 3-ethyl-3-(3-methylphenyl)-4-oxodiazetidine-1,2-dicarboxylate

InChI

InChI=1S/C15H18N2O5/c1-5-15(11-8-6-7-10(2)9-11)12(18)16(13(19)21-3)17(15)14(20)22-4/h6-9H,5H2,1-4H3

InChI Key

HBHURSUORSLAHL-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)N(N1C(=O)OC)C(=O)OC)C2=CC=CC(=C2)C

Origin of Product

United States

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